molecular formula C16H26Cl2N2O B2388499 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride CAS No. 2250243-25-3

3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride

Cat. No.: B2388499
CAS No.: 2250243-25-3
M. Wt: 333.3
InChI Key: HSKZFKZZVSFJKT-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

The synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of a benzylamine derivative with a cyclic ketone, followed by cyclization and subsequent reduction to form the spirocyclic structure.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to act as a competitive antagonist at γ-aminobutyric acid type A (GABA_A) receptors, which are involved in inhibitory neurotransmission in the central nervous system. By binding to these receptors, the compound can modulate their activity and influence neurological processes .

Comparison with Similar Compounds

3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the dihydrochloride salt, which enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.2ClH/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14;;/h1-5,15,17,19H,6-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKZFKZZVSFJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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